3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with 2-fluorobenzyl and 2-methylbenzylsulfanyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 2-fluorobenzyl halides.
Attachment of the 2-Methylbenzylsulfanyl Group: This step involves the reaction of the thienopyrimidine core with 2-methylbenzylthiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound can affect various intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 3-(2-bromobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 3-(2-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS2/c1-14-6-2-3-8-16(14)13-27-21-23-18-10-11-26-19(18)20(25)24(21)12-15-7-4-5-9-17(15)22/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIHIILEXPWOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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